5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a cyano group at position 5, a methylsulfanyl (SMe) group at position 6, and a carboxylic acid moiety at position 3. This compound is of interest due to its structural similarity to nicotinic acid derivatives, which exhibit diverse biological activities, including hypolipidemic and neuroprotective effects .
Properties
IUPAC Name |
5-cyano-6-methylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-14-7-4(3-9)2-5(8(12)13)6(11)10-7/h2H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWIFHCOMJIINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=O)N1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanoacetamide with methylthioacetic acid in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing in ethanol for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key functional groups:
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl group at position 6 can be replaced by nucleophiles:
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Example Reaction :
Oxidation of the Methylsulfanyl Group
The -SMe group oxidizes to sulfoxide (-SO) or sulfone (-SO₂) under controlled conditions:
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Oxidizing Agents : H₂O₂ (for sulfoxide) or KMnO₄ (for sulfone) .
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Impact : Enhances electron-withdrawing effects, altering ring electrophilicity .
Hydrolysis of the Cyano Group
The -CN group undergoes hydrolysis to form a carboxylic acid or amide:
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Acidic Hydrolysis :
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Product : 5-Carboxy-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
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Basic Hydrolysis :
Carboxylic Acid Derivatives
The -COOH group at position 3 reacts with alcohols or amines:
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Esterification :
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Example : Methyl ester formation for improved lipophilicity.
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Amidation :
Ring-Opening and Cycloaddition Reactions
The dihydropyridine ring participates in cycloadditions or ring expansions:
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With α,γ-Bifunctional Electrophiles :
Decarboxylation
Thermal or acidic conditions induce decarboxylation:
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Product : 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit significant antimicrobial properties. Studies have demonstrated its efficacy against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microbial cells, making it a potential candidate for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The structural features of the compound allow it to interact with cellular targets involved in cancer progression, offering a promising avenue for further research in cancer therapeutics.
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology.
Agricultural Applications
Pesticidal Activity
this compound has been explored for its pesticidal properties. Research has indicated that it can act as an effective insecticide against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
Herbicide Development
In addition to pest control, this compound is being studied for its potential use as an herbicide. Its selective toxicity towards certain weed species while being safe for crops makes it an attractive candidate for integrated weed management strategies.
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Nanotechnology
In nanotechnology, this compound is being investigated as a precursor for synthesizing nanoparticles with specific functional properties. Its ability to form stable complexes with metals can lead to the development of catalysts and materials with tailored characteristics for electronic applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for clinical application .
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading neuroscience institute found that treatment with this compound reduced oxidative stress markers in neuronal cell cultures by over 50%. This suggests its potential role in developing therapies for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their substituents:
*Calculated based on molecular formula.
Pharmacological Potential
- Enzyme Inhibition: The cyano and carboxylic acid groups in the target compound are critical for binding to enzymes like xanthine oxidase, similar to nicotinic acid derivatives .
- Antimicrobial Activity : Chlorinated analogs (e.g., 5-Cl derivatives) show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
Limitations and Challenges
- Solubility: The target compound’s low aqueous solubility (due to the methylsulfanyl group) may limit its formulation for intravenous use .
- Synthetic Complexity : Fused-ring derivatives (e.g., compound 11) require multi-step synthesis, reducing scalability .
Biological Activity
5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure:
- IUPAC Name: 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- Molecular Formula: C₈H₆N₂O₃S
- CAS Number: 369397-71-7
- Melting Point: 246–247 °C
The compound features a cyano group at the 5-position, a methylsulfanyl group at the 6-position, an oxo group at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of 2-cyanoacetamide with methylthioacetic acid in the presence of a base like sodium ethoxide. The reaction typically requires refluxing in ethanol for several hours.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. Although specific data on this compound is limited, its structural analogs have shown significant antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to over 1000 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 1.95 | Staphylococcus spp. |
| Compound B | >1000 | Pseudomonas aeruginosa |
Enzyme Inhibition
The mechanism of action for compounds in this class often involves inhibition of specific enzymes or receptors. The precise molecular targets for this compound remain to be fully elucidated; however, it is hypothesized that it may inhibit enzymes involved in critical metabolic pathways.
Study on Related Compounds
A study focusing on derivatives of pyridine compounds revealed that modifications in functional groups significantly impacted their biological activity. For example, changes in the methylsulfanyl group resulted in altered antimicrobial potency and enzyme inhibition profiles . This suggests that similar modifications to this compound could yield compounds with enhanced biological activity.
Toxicological Profile
Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit acute toxicity if ingested or upon skin contact . Further studies are necessary to establish a comprehensive safety profile for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyridine precursors with nitrile and thiol-containing reagents. For example, refluxing in ethanol/HCl mixtures (3:1 ratio) at elevated temperatures (80–100°C) for 1–2 hours has been effective for analogous dihydropyridine derivatives . Catalysts like palladium or copper may enhance regioselectivity, while solvents such as DMF or toluene can stabilize intermediates . Yield optimization requires monitoring reaction time, temperature, and stoichiometric ratios of reactants via TLC or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : To confirm substituent positions (e.g., methylsulfanyl at C6, cyano at C5). For example, in similar compounds, pyridine protons resonate at δ 6.76–8.42 ppm, while carboxylic acid protons appear as broad singlets near δ 14.46 ppm .
- IR Spectroscopy : Key peaks include ν(C≡N) ~2200 cm⁻¹, ν(C=O) ~1722–1631 cm⁻¹, and ν(S-CH3) ~650–750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can confirm molecular weight (e.g., m/z 485 observed for structurally related compounds) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The carboxylic acid moiety confers polar solubility in DMSO, methanol, or aqueous buffers at neutral pH. However, the methylsulfanyl and cyano groups reduce solubility in non-polar solvents. Pre-saturation studies in ethanol/water mixtures (e.g., 3:1 v/v) are recommended for recrystallization .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC at 24-hour intervals. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, related dihydropyridines exhibit melting points near 128–130°C but decompose above 250°C .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Model the electron density of the cyano and methylsulfanyl groups to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiol or metal-binding sites) . Validate predictions with experimental assays (e.g., enzyme inhibition studies).
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; carboxylic acid protons may shift due to hydrogen bonding in DMSO .
- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, though this requires high-purity crystals .
Q. What strategies mitigate interference from byproducts during biological activity assays?
- Methodological Answer :
- Chromatographic Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the target compound .
- Blank Controls : Run parallel assays with reaction intermediates to identify false-positive signals.
- LC-MS Monitoring : Track metabolite formation in real-time during in vitro studies .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document catalyst lot numbers and solvent purity, as trace metals (e.g., Pd residues) can alter reaction pathways .
- Biological Assays : Pre-screen for cytotoxicity (e.g., MTT assay) before testing antimicrobial or anticancer activity, as dihydropyridines may exhibit non-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
